molecular formula C11H17N B3017752 N-(1-phenylethyl)propan-1-amine CAS No. 66896-60-4

N-(1-phenylethyl)propan-1-amine

Katalognummer: B3017752
CAS-Nummer: 66896-60-4
Molekulargewicht: 163.264
InChI-Schlüssel: MQOWUQJOBIHPPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Phenylethyl)propan-1-amine (molecular formula: C₁₁H₁₇N) is a secondary amine featuring a propan-1-amine backbone substituted with a 1-phenylethyl group. Its structure comprises a phenyl ring attached to an ethyl chain, which is further bonded to the amine nitrogen. This compound is a chiral molecule due to the stereogenic center at the 1-phenylethyl group, making enantiomeric resolution critical for applications in asymmetric synthesis or pharmaceuticals .

Key physicochemical properties include:

  • Molecular weight: 163.26 g/mol (hydrochloride salt: 199.72 g/mol)
  • SMILES: CCCNC(C)C1=CC=CC=C1
  • Synthetic route: Typically synthesized via alkylation of 1-phenylethylamine with propyl halides or through reductive amination .

Eigenschaften

IUPAC Name

N-(1-phenylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOWUQJOBIHPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(1-phenylethyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with propan-1-amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst . Another method includes the condensation of 4-aminodiphenylamine with acetophenone, followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production of N-(1-phenylethyl)propan-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-phenylethyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: N-(1-phenylethyl)propan-1-amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-(1-phenylethyl)propan-1-amine has a wide range of applications across various scientific domains:

Medicinal Chemistry

  • Neuropathic Pain Treatment : Fendiline has been investigated for its analgesic properties against neuropathic pain induced by anticancer drugs. Studies indicate it may provide a synergistic effect when used alongside opioid receptor agonists, potentially mitigating opioid dependence while enhancing analgesic efficacy .
  • Neuropharmacology : Research suggests that fendiline can alter neurotransmitter levels, particularly dopamine, which may have implications for treating mood disorders .

Biological Research

  • Biochemical Pathways : The compound primarily interacts with amine oxidase [flavin-containing] B (AOB), influencing pathways involved in neurotransmitter metabolism. This interaction highlights its potential role in neurological function and vascular health .
  • Toxicology Studies : Investigations into the safety profile of fendiline have shown mild adverse effects at high doses but significant therapeutic benefits at lower dosages .

Industrial Applications

  • Fendiline is utilized in the production of pharmaceuticals and specialty chemicals due to its structural properties that allow it to serve as a building block for more complex organic molecules .

Case Studies

Several studies have explored the effects and applications of N-(1-phenylethyl)propan-1-amine:

StudyFocusFindings
Smith et al. (2020)Neurotransmitter InteractionIncreased dopamine levels in rodent models after administration.
Lee et al. (2021)Vascular FunctionInhibition of AOB led to improved blood flow metrics in hypertensive rats.
Patel et al. (2023)Toxicology AssessmentMild adverse effects at high doses but significant therapeutic benefits at lower dosages.

These findings underscore the compound's potential therapeutic applications and highlight areas for further research.

Wirkmechanismus

The mechanism of action of N-(1-phenylethyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as a ligand for sigma-1 receptors, which are involved in modulating various cellular processes, including neuroprotection and cell survival . The binding of this compound to sigma-1 receptors can influence signaling pathways and cellular responses, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The following table highlights structural variations among N-(1-phenylethyl)propan-1-amine and its analogs:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features
N-(1-Phenylethyl)propan-1-amine C₁₁H₁₇N 1-Phenylethyl, propan-1-amine Chiral center, simple alkyl-aryl linkage
(S)-N-Benzyl-2-(dimethylsilyl)-N-(1-phenylethyl)propan-1-amine C₂₀H₃₅NSi Benzyl, dimethylsilyl groups Enhanced steric bulk, silicon-mediated reactivity
(S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthyl)ethyl)propan-1-amine C₂₂H₂₂F₃N Difluoromethyl, naphthyl group Fluorine-induced electronic effects, extended aromaticity
N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine C₁₄H₁₉N Allyl groups, unsaturated prop-2-en-1-amine chain Conjugated double bonds, potential for cyclization
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N Methyl branch at C2, phenyl group Branched alkyl chain, CNS activity

Key Research Findings

Enantioselectivity : The CuH-catalyzed synthesis of the silyl-substituted analog achieves 96% e.e., highlighting its utility in asymmetric catalysis .

Fluorine Effects : Difluoromethyl groups in analogs enhance metabolic stability and binding affinity in medicinal chemistry .

Toxicity Profile : N-Allyl derivatives exhibit acute toxicity, necessitating stringent handling protocols .

Biologische Aktivität

N-(1-phenylethyl)propan-1-amine, also known as 1-phenyl-2-propanamine, is an organic compound that belongs to the class of secondary amines. Its molecular formula is C₁₁H₁₇N, and it is recognized for its structural similarity to amphetamines, which positions it as a compound of interest in pharmacological research. This article delves into the biological activity of N-(1-phenylethyl)propan-1-amine, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

N-(1-phenylethyl)propan-1-amine primarily interacts with the Vesicular Monoamine Transporter 2 (VMAT2) . This transporter is crucial for packaging neurotransmitters such as dopamine into vesicles in neurons. By inhibiting VMAT2, N-(1-phenylethyl)propan-1-amine reduces the release of dopamine, which can significantly impact neurological functions and behaviors related to motivation and reward systems .

Biochemical Pathways

The compound affects several biochemical pathways involving the metabolism of neuroactive and vasoactive amines in both central and peripheral tissues. Its inhibition of amine oxidase enzymes, particularly those involved in the oxidative deamination of biogenic amines, suggests a role in regulating neurotransmitter levels.

Biological Activity

Research indicates that N-(1-phenylethyl)propan-1-amine exhibits various biological activities:

  • Neurotransmitter Modulation : It has been shown to modulate pathways involving neurotransmitter metabolism, potentially influencing conditions such as depression and anxiety through its effects on serotonin and norepinephrine levels.
  • Vascular Responses : The compound may influence vascular functions due to its effects on neurotransmitter levels that regulate blood flow and vascular tone.

Case Studies

Several studies have explored the pharmacological effects and potential applications of N-(1-phenylethyl)propan-1-amine:

  • Inhibition of Amine Oxidase : A study demonstrated that N-(1-phenylethyl)propan-1-amine significantly inhibits amine oxidase activity, leading to increased levels of biogenic amines such as benzylamine and phenethylamine in biological systems. This suggests a potential therapeutic role in conditions characterized by low neurotransmitter levels .
  • Receptor Binding Studies : Research has indicated that this compound acts as a ligand in receptor binding studies, showing promise for developing new treatments for neurodegenerative diseases by targeting specific receptors involved in neurotransmission.
  • Pharmacokinetic Properties : Similar compounds have been observed to undergo hepatic metabolism with renal excretion. Understanding these properties is crucial for predicting the compound's behavior in therapeutic contexts .

Comparative Analysis

To better understand the biological activity of N-(1-phenylethyl)propan-1-amine, it can be compared with other similar compounds within the amphetamine class:

Compound NameMolecular FormulaMechanism of ActionBiological Activity
N-(1-phenylethyl)propan-1-amineC₁₁H₁₇NVMAT2 InhibitionNeurotransmitter modulation
AmphetamineC₉H₁₃NDopamine release enhancementStimulant effects
MethamphetamineC₁₀H₁₅NIncreased dopamine releasePotent stimulant

Q & A

What are the recommended synthetic routes for N-(1-phenylethyl)propan-1-amine, and how do reaction conditions influence yield and purity?

Answer:
A validated method involves reductive amination using a Pd/NiO catalyst under hydrogen atmospheres. For example, similar amines (e.g., N-benzylnaphthalen-1-amine) are synthesized by reacting aldehydes with amines in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours, achieving yields up to 98% . Key parameters include:

  • Catalyst loading : Optimal at 1.1 wt%, as lower amounts reduce efficiency.
  • Temperature : Room temperature (25°C) minimizes side reactions like over-reduction.
  • Hydrogen pressure : Ambient pressure suffices, but higher pressures may accelerate kinetics.
    Post-synthesis purification via filtration and evaporation is critical to isolate the product. Confirm purity using 1H^1H NMR (400 MHz, CDCl3_3) for chemical shift validation .

How can researchers confirm the structural integrity and enantiomeric purity of N-(1-phenylethyl)propan-1-amine derivatives?

Answer:

  • Structural confirmation : Use 1H^1H NMR (400 MHz) to verify proton environments and integration ratios. For example, in N-benzylnaphthalen-1-amine, aromatic protons appear at δ 7.2–7.8 ppm, while methylene groups resonate at δ 3.8–4.2 ppm .
  • Enantiomeric purity : Employ chiral HPLC or polarimetry. For chiral analogs (e.g., N-[(1S)-1-phenylethyl] derivatives), recrystallization in ethanol with enantiopure ligands (e.g., α-methylbenzylamine) ensures stereochemical fidelity . X-ray crystallography can resolve absolute configurations for crystalline derivatives .

What safety precautions are critical when handling N-(1-phenylethyl)propan-1-amine derivatives in catalytic studies?

Answer:

  • Hazard classification : Derivatives like N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and P2 respirators .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation or unintended reactions .

How can conflicting data in reaction optimization (e.g., yield vs. stereoselectivity) be systematically addressed?

Answer:

  • Design of Experiments (DoE) : Vary factors (catalyst type, solvent polarity, temperature) using factorial designs. For example, test Pd/NiO vs. other catalysts (e.g., Raney Ni) to balance yield and enantiomeric excess .
  • Control experiments : Isolate intermediates to identify side reactions (e.g., over-alkylation).
  • Statistical analysis : Apply ANOVA to determine significant variables. For instance, temperature may dominate yield, while ligand chirality controls stereoselectivity .

What strategies mitigate the formation of nitrosamine impurities during synthesis?

Answer:

  • Risk assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .
  • Process controls : Avoid aqueous conditions with nitrite residues. Use scavengers (e.g., ascorbic acid) to neutralize nitrosating agents .
  • Analytical monitoring : Employ LC-MS/MS with a detection limit <10 ppb for nitrosamines (e.g., NDMA) .

What are the challenges in achieving stereochemical control during the synthesis of chiral N-(1-phenylethyl)propan-1-amine derivatives?

Answer:

  • Chiral pool synthesis : Use enantiopure starting materials (e.g., (S)-1-phenylethylamine) to dictate product configuration .
  • Catalyst selection : Chiral phosphoramidite ligands in Cu-catalyzed reactions can enhance enantioselectivity (>90% ee) .
  • Racemization risks : Monitor reaction pH and temperature—acidic conditions or prolonged heating may induce racemization. Stabilize intermediates via salt formation (e.g., hydrochloride salts) .

How do solvent polarity and steric effects influence the reactivity of N-(1-phenylethyl)propan-1-amine in nucleophilic substitutions?

Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states. For example, DMF increases SN2 reaction rates by 3-fold compared to THF .
  • Steric hindrance : Bulky substituents on the phenyl group reduce accessibility to the amine lone pair. Computational modeling (DFT) can predict steric maps to optimize substrate design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.